Trichostatin RK

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

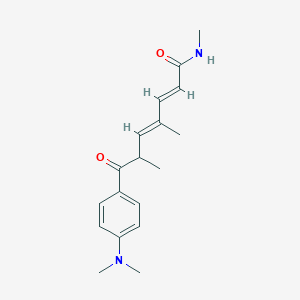

Trichostatin RK is a synthetic organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a dimethylamino group attached to a phenyl ring, along with a hepta-2,4-dienamide backbone. It is used in various scientific research applications due to its distinctive chemical behavior and potential biological activities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Trichostatin RK typically involves multi-step organic reactions. One common method includes the condensation of 4-(dimethylamino)benzaldehyde with an appropriate hepta-2,4-dienamide precursor under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality.

Análisis De Reacciones Químicas

Types of Reactions

Trichostatin RK undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a catalyst or under reflux conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives with different functional groups.

Aplicaciones Científicas De Investigación

Applications in Cancer Research

Trichostatin RK has shown promising results in cancer research due to its ability to induce apoptosis in various cancer cell lines. The compound's role in reactivating silenced tumor suppressor genes makes it an attractive candidate for combination therapies. Here are some notable applications:

- Induction of Apoptosis : Studies have demonstrated that this compound can significantly reduce cell viability in cancer cells by triggering intrinsic and extrinsic apoptotic pathways . For instance, it has been effective against lung cancer cells by promoting mitochondrial dysfunction and activating caspase pathways.

- Chemosensitization : this compound enhances the sensitivity of cancer cells to chemotherapy drugs. It has been shown to improve the efficacy of treatments when combined with other anticancer agents, such as all-trans retinoic acid and proteasome inhibitors .

- Inhibition of Epithelial-Mesenchymal Transition (EMT) : The compound inhibits TGF-β-induced EMT in various cell types, which is crucial for preventing metastasis in cancer . This action is particularly relevant in lung and breast cancers.

Gene Expression Modulation

This compound's ability to modify gene expression profiles has implications beyond oncology:

- Regulation of Antioxidant Genes : The compound has been observed to upregulate genes involved in antioxidant responses, enhancing cellular resistance to oxidative stress . This property is beneficial in conditions characterized by oxidative damage.

- Impact on Stem Cell Differentiation : Research indicates that this compound can influence the differentiation of stem cells by modulating epigenetic markers. This application is being explored for regenerative medicine and tissue engineering .

Case Studies

Mecanismo De Acción

The mechanism of action of Trichostatin RK involves its interaction with specific molecular targets and pathways. The dimethylamino group and the conjugated dienamide system play crucial roles in its biological activity. The compound may interact with cellular enzymes, receptors, or DNA, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

- (2E,4E)-5-[4-(dimethylamino)phenyl]-1-phenyl-2,4-pentadien-1-one

- (2E,4E)-5-(4-(dimethylamino)phenyl)penta-2,4-dienal

- (2E,4E)-5-(4-(dimethylamino)phenyl)penta-2,4-dienoic acid

Uniqueness

Trichostatin RK is unique due to its specific structural features, including the trimethyl substitution and the hepta-2,4-dienamide backbone. These structural elements contribute to its distinct chemical behavior and potential biological activities, setting it apart from other similar compounds.

Propiedades

Fórmula molecular |

C18H24N2O2 |

|---|---|

Peso molecular |

300.4 g/mol |

Nombre IUPAC |

(2E,4E)-7-[4-(dimethylamino)phenyl]-N,4,6-trimethyl-7-oxohepta-2,4-dienamide |

InChI |

InChI=1S/C18H24N2O2/c1-13(6-11-17(21)19-3)12-14(2)18(22)15-7-9-16(10-8-15)20(4)5/h6-12,14H,1-5H3,(H,19,21)/b11-6+,13-12+ |

Clave InChI |

MOIJZGIUQNRPTH-BPLLCVTGSA-N |

SMILES isomérico |

CC(/C=C(\C)/C=C/C(=O)NC)C(=O)C1=CC=C(C=C1)N(C)C |

SMILES canónico |

CC(C=C(C)C=CC(=O)NC)C(=O)C1=CC=C(C=C1)N(C)C |

Sinónimos |

trichostatin RK |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.